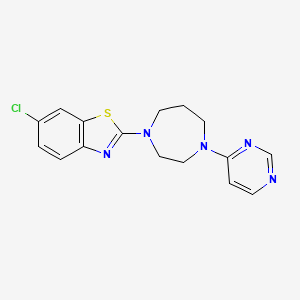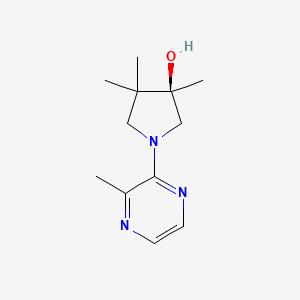
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine, also known as MBMP, is a chemical compound that belongs to the family of piperazine derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at dopamine receptors and a full agonist at 5-HT1A receptors. This may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects, including modulating the release of neurotransmitters such as dopamine and serotonin. It has also been shown to have anxiolytic and antipsychotic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high affinity for various receptors, which makes it a useful tool for studying receptor-ligand interactions. However, one limitation is its potential toxicity, which may restrict its use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine. One possible direction is to investigate its potential as a treatment for psychiatric disorders such as schizophrenia and depression. Another direction is to explore its use as a ligand for other receptors, which may have implications for the development of new drugs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine and its potential side effects.
In conclusion, 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine may lead to the development of new drugs for the treatment of psychiatric disorders and other conditions.
Synthesis Methods
The synthesis of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 1-(4-methoxybenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques. The yield of 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has been investigated for its potential applications in the field of medicinal chemistry, particularly as a ligand for various receptors. It has been shown to have affinity for dopamine receptors, 5-HT1A receptors, and α2-adrenergic receptors. 1-(4-methoxybenzyl)-4-(3-methylbutanoyl)piperazine has also been studied for its potential as an antipsychotic and antidepressant agent.
properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-15-4-6-16(21-3)7-5-15/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZJBWOAFJDHCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643440 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(methoxymethyl)phenyl][4-(2-thienylcarbonyl)piperazin-1-yl]acetic acid](/img/structure/B5662312.png)

![N-benzyl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5662325.png)



![2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5662345.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5662351.png)
![6-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5662379.png)
![N-{2-[1-benzyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5662384.png)
![ethyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5662398.png)


![N'-[(3S*,4R*)-4-isopropyl-1-(3-thienylmethyl)-3-pyrrolidinyl]-N,N-dimethylsulfamide](/img/structure/B5662408.png)